molecular formula C11H20O3 B13569800 Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate

Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate

Cat. No.: B13569800
M. Wt: 200.27 g/mol
InChI Key: WJSQEBBVJMXUFW-UHFFFAOYSA-N
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Description

Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. It is characterized by the presence of an oxirane ring substituted with butyl, ethyl, and methyl groups, along with a carboxylate ester functional group.

Preparation Methods

The synthesis of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be achieved through various synthetic routes. One common method involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired oxirane compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.

    Industry: It is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-5-7-8-11(6-2)10(3,14-11)9(12)13-4/h5-8H2,1-4H3

InChI Key

WJSQEBBVJMXUFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(O1)(C)C(=O)OC)CC

Origin of Product

United States

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